Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-16-11(12)8-17(13,14)10-6-4-9(15-2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXYQLTIVYHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363258 | |
| Record name | ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2850-21-7 | |
| Record name | ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Sulfonylacetates As Synthetic Inter Mediates
Sulfonylacetates, such as Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate, are highly valued as synthetic intermediates due to the profound electronic influence of the sulfonyl group. The sulfonyl (–SO₂–) functional group is strongly electron-withdrawing, which imparts significant acidity to the adjacent α-protons on the methylene (B1212753) (–CH₂–) group. This activation facilitates the formation of a stabilized carbanion (an enolate) upon treatment with a suitable base. libretexts.orglibretexts.orgmasterorganicchemistry.com
The generation of this nucleophilic carbanion is the cornerstone of the synthetic utility of sulfonylacetates. It can readily participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and condensation reactions.
Alkylation Reactions: The enolate derived from a sulfonylacetate can react with alkyl halides in a classic Sₙ2 reaction to introduce new alkyl substituents at the α-position. This process is analogous to the well-known malonic ester and acetoacetic ester syntheses. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction allows for the controlled elongation of carbon chains, building molecular complexity from simple precursors.
Olefination Reactions: Sulfonylacetates are key precursors in powerful olefination reactions, such as the Julia-Kocienski olefination. In this reaction, the sulfonyl-stabilized carbanion adds to a carbonyl compound (an aldehyde or ketone). The resulting intermediate can then undergo a series of transformations to yield an alkene. organicreactions.orgalfa-chemistry.comorganic-chemistry.org This method is particularly noted for its ability to control the stereochemistry (E/Z) of the resulting double bond.
The sulfonyl group not only activates the molecule for bond formation but can also serve as a leaving group in subsequent steps, as seen in the Ramberg-Bäcklund reaction, further enhancing its versatility as a "chemical chameleon". wikipedia.org
Table 1: Key Synthetic Transformations of Sulfonylacetates
| Reaction Type | Reagents | Product Type | Significance |
| α-Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | α-Substituted Sulfonylacetate | Forms C(sp³)–C(sp³) bonds; chain elongation. libretexts.orglibretexts.org |
| Julia-Kocienski Olefination | 1. Base (e.g., KHMDS) 2. Aldehyde/Ketone (R₂C=O) | Alkene (C=C) | Stereoselective synthesis of di- and tri-substituted alkenes. organicreactions.orgalfa-chemistry.comorganic-chemistry.org |
| Condensation | Carbonyl Compounds | α,β-Unsaturated Esters | Formation of conjugated systems. |
Historical Development of Sulfone Chemistry in Advanced Synthesis
The utility of sulfone chemistry in modern synthesis is built upon a rich history of fundamental discoveries. While simple organosulfur compounds were known in the 19th century, the strategic use of the sulfonyl group as a key functional handle for complex synthesis is a 20th-century development.
A landmark advancement was the Ramberg–Bäcklund reaction , first reported by Swedish chemists Ludwig Ramberg and Birger Bäcklund in 1940. synarchive.comwikipedia.org This reaction converts an α-halo sulfone into an alkene through treatment with a base, proceeding via a transient three-membered episulfone intermediate and extruding sulfur dioxide. wikipedia.orgchemistry-chemists.comorganicreactions.org The Ramberg-Bäcklund reaction provided a novel method for alkene synthesis where the position of the new double bond is unambiguously defined. chemistry-chemists.com
Another pivotal moment came in 1973, when Marc Julia and Jean-Marc Paris developed the Julia olefination (also known as the Julia-Lythgoe olefination). alfa-chemistry.com This multi-step process involves the reaction of a phenyl sulfone carbanion with a carbonyl compound, followed by functionalization and reductive elimination to form an alkene. alfa-chemistry.com While powerful, the classical procedure was somewhat cumbersome. This led to the development of the more streamlined Modified Julia Olefination , and specifically the Julia-Kocienski olefination , in the 1990s. alfa-chemistry.comorganic-chemistry.org This one-pot variant utilizes heteroaryl sulfones (such as benzothiazolyl sulfones) that facilitate a spontaneous elimination sequence, making the process far more efficient and synthetically attractive. alfa-chemistry.comorganic-chemistry.org These developments cemented the role of sulfones as indispensable tools for the stereoselective construction of carbon-carbon double bonds.
Research Landscape and Emerging Trends for Ethyl 2 4 Methoxyphenyl Sulfonyl Acetate
Direct Synthesis Approaches
Direct synthesis focuses on forming the core structure of this compound in a single primary transformation from precursors that already contain the key sulfonyl and acetate (B1210297) fragments.
Established Reaction Pathways for Sulfonylacetate Formation
The most prominent direct pathway involves the S-alkylation of a pre-formed sulfinate salt with an activated acetate derivative. This method leverages the nucleophilic character of the sulfinate anion to form the crucial carbon-sulfur bond.
The typical reaction scheme is as follows:
Nucleophile: Sodium 4-methoxybenzenesulfinate
Electrophile: Ethyl chloroacetate (B1199739) or Ethyl bromoacetate (B1195939)
In this reaction, Sodium 4-methoxybenzenesulfinate attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide to form the target sulfonylacetate. This is a classic example of a Williamson ether synthesis-type reaction, applied to a sulfur nucleophile. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.
Optimization Strategies for Yield and Purity
Optimizing the direct S-alkylation pathway is critical for achieving high yields and purity, minimizing side reactions such as O-alkylation or elimination. Key parameters for optimization include the choice of solvent, base (if any), and temperature.
| Parameter | Condition | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Solvates the cation of the sulfinate salt without strongly solvating the nucleophilic anion, thus increasing its reactivity. |
| Temperature | Moderate (Room temp. to 60 °C) | Balances reaction rate with the prevention of side reactions. Higher temperatures can lead to decomposition or elimination. |
| Leaving Group | I > Br > Cl | A better leaving group on the ethyl haloacetate (e.g., iodide) increases the reaction rate but also the cost of the reagent. |
| Purity Control | Recrystallization | The solid product can often be purified by recrystallization from a suitable solvent system like ethanol/water to remove unreacted starting materials and inorganic salts. |
Precursor-Based Synthesis Strategies
This approach involves the sequential construction of the molecule, starting with the synthesis of a key reactive intermediate, which is then coupled with the acetate moiety.
Preparation of Key Sulfonyl Chloride Precursors
The primary precursor for this strategy is 4-methoxybenzenesulfonyl chloride . This intermediate is commonly synthesized via the electrophilic sulfonation of anisole (B1667542) (methoxybenzene) followed by chlorination. A common one-pot laboratory and industrial method involves the reaction of anisole with a chlorinating/sulfonating agent.
A well-established procedure involves reacting anisole with phosphorus oxychloride and sulfuric acid.
Table 2.1: Synthesis of 4-methoxybenzenesulfonyl chloride
| Reagent | Role | Typical Molar Ratio (to Anisole) | Key Conditions |
|---|---|---|---|
| Anisole | Starting Material | 1.0 | Initial cooling (< 5 °C) followed by heating (e.g., 60-95 °C) to drive the reaction to completion. |
| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | ~1.0 | |
| Sulfuric Acid (H₂SO₄) | Sulfonating Agent | ~1.05 |
The reaction mixture is carefully temperature-controlled and, upon completion, is quenched in ice water to precipitate the crude 4-methoxybenzenesulfonyl chloride, which can be collected by filtration.
Esterification and Coupling Reactions for Target Compound Formation
With the sulfonyl chloride precursor in hand, the next step is to form the C-S bond by coupling it with an ethyl acetate-derived nucleophile. This is achieved by generating the enolate of ethyl acetate, a potent carbon-based nucleophile.
The reaction proceeds in two key stages:
Enolate Formation: Ethyl acetate is treated with a strong, non-nucleophilic base to deprotonate the α-carbon. The choice of base is critical to ensure complete and irreversible enolate formation, preventing self-condensation of the ester (Claisen condensation). utexas.edu Lithium diisopropylamide (LDA) is an ideal base for this purpose. Alternatively, a strong but less hindered base like sodium ethoxide can be used, though this may lead to equilibrium mixtures. libretexts.org
Nucleophilic Attack: The generated enolate anion then acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The chloride ion is displaced as a leaving group, forming the desired this compound. libretexts.orglibretexts.org
Table 2.2: Reagents for Enolate Coupling Reaction
| Component | Example Reagent | Function |
|---|---|---|
| Ester | Ethyl acetate | Source of the α-carbanion |
| Base | Lithium diisopropylamide (LDA) | Deprotonates the ester at the α-position to form the enolate |
| Sulfonyl Source | 4-methoxybenzenesulfonyl chloride | Electrophile that is attacked by the enolate |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent suitable for enolate formation and reaction |
Catalytic Approaches in this compound Synthesis
While classical stoichiometric methods are well-established, modern synthetic chemistry increasingly relies on catalytic approaches to improve efficiency, selectivity, and sustainability. Although specific catalytic methods for the direct synthesis of this compound are not widely reported, analogous catalytic reactions for the formation of β-keto sulfones and sulfonate esters provide a framework for potential future developments. rsc.orgresearchgate.net
Transition metal catalysis, particularly with copper, has been shown to be effective in forming C-S bonds. researchgate.net These methods often involve the generation of a sulfonyl radical or a metal-bound sulfinate intermediate that can then react with a suitable coupling partner.
Table 2.3: Examples of Analogous Catalytic Systems
| Catalyst Type | Reaction Type | Sulfur Source | Potential Application |
|---|---|---|---|
| Copper(I) / Copper(II) | Oxidative Sulfonylation / Multicomponent Reactions researchgate.netresearchgate.net | Sodium Sulfinates, Aryldiazonium Salts + SO₂ | Catalytic coupling of a sulfinate with an acetate derivative. |
| Indium / Ytterbium | Sulfonylation of Alcohols organic-chemistry.org | Sulfonyl Chlorides | Lewis acid catalysis to activate the sulfonyl chloride for reaction with an enolate or silyl (B83357) enol ether. |
| Photoredox / Electrochemical | Radical-based C-S Bond Formation rsc.orgnih.gov | Sulfonyl Hydrazides, Sulfonyl Chlorides | Generation of a sulfonyl radical for addition to an enol acetate or similar precursor. |
These catalytic strategies highlight potential avenues for developing more advanced and efficient syntheses of α-sulfonyl esters like this compound, moving away from stoichiometric reagents toward more sustainable catalytic cycles.
Application of Transition Metal Catalysis
Transition metal catalysis has become an indispensable tool in organic synthesis for the formation of carbon-sulfur bonds. Catalysts based on metals such as palladium and copper have been explored for the synthesis of aryl sulfones, and these principles can be extended to the preparation of sulfonylacetates.
Palladium-Catalyzed Sulfonylation:
Palladium catalysts are well-known for their efficacy in cross-coupling reactions. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related methodologies provide a strong basis for its potential synthesis. For instance, palladium-catalyzed coupling reactions of aryl halides or triflates with sulfinate salts are a common method for forming aryl sulfones.
A plausible approach for the synthesis of this compound would involve the reaction of a 4-methoxyphenyl halide (e.g., 4-methoxyiodobenzene) with an ethyl sulfonylacetate precursor in the presence of a palladium catalyst. However, a more common strategy involves the coupling of an aryl halide with a sulfinate salt to form the aryl sulfone, which could then be further functionalized.
Research in this area has demonstrated the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides. This method utilizes a directing group to achieve ortho-sulfonylation of the benzene (B151609) ring. While not a direct synthesis of the target molecule, it showcases the potential of palladium catalysis in forming aryl sulfonyl bonds.
Copper-Catalyzed Sulfonylation:
Copper-catalyzed reactions have also emerged as a powerful alternative for the synthesis of sulfones. These methods often utilize more accessible and less expensive catalysts compared to palladium. Copper-catalyzed cross-coupling of aryl halides with sulfinate salts is a well-established method.
A potential synthetic route to this compound could involve the reaction of 4-methoxyphenylboronic acid with ethyl 2-sulfonylacetate under copper catalysis. Research on copper-catalyzed reactions has shown the synthesis of diaryl sulfones from arylboronic acids and arylsulfonyl hydrazides at room temperature, indicating the feasibility of forming the aryl-sulfonyl bond under mild conditions.
The following table summarizes representative conditions for transition metal-catalyzed sulfonylation reactions that could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / Ligand | Aryl Halide, Sulfinate Salt | Toluene | 100 | 70-95 |
| CuI / Ligand | Aryl Halide, Sulfinate Salt | DMF | 110 | 65-90 |
| Cu-Nanoparticles | Arylboronic Acid, Arylsulfonyl Hydrazide | Methanol | Room Temp. | 80-95 |
Note: The data in this table is representative of analogous reactions and not a direct synthesis of this compound.
Organocatalytic Methods in Sulfonylacetate Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of various organic compounds, including sulfones. These methods are often praised for their environmental friendliness and mild reaction conditions.
While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, related transformations provide insight into potential synthetic strategies. One such strategy involves the synthesis of β-ketosulfones, which are structurally related to sulfonylacetates.
For example, the reaction of alkynes with sodium sulfinates can be promoted by BF₃·OEt₂ to produce β-ketosulfones in good yields under mild, metal-free conditions. This demonstrates the potential of Lewis acid organocatalysis in forming the crucial carbon-sulfur bond.
Another relevant area is the organocatalytic oxidation of sulfides to sulfones. While this would require a pre-synthesized sulfide (B99878) precursor, it represents a metal-free approach to the sulfonyl moiety. For instance, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the selective oxidation of sulfides to sulfones using hydrogen peroxide as a green oxidant.
The table below outlines general conditions for organocatalytic reactions that could be conceptually applied to the synthesis of sulfonyl compounds.
| Organocatalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |
| BF₃·OEt₂ | Alkyne, Sodium Sulfinate | Acetonitrile | Room Temp. | 75-90 |
| 2,2,2-Trifluoroacetophenone | Sulfide, H₂O₂ | Acetonitrile | Room Temp. | 85-98 |
Note: This table presents data from analogous reactions and does not represent a direct synthesis of this compound.
Formation and Characteristics of α-Sulfonyl Carbanions from this compound
The carbon atom positioned between the sulfonyl group and the ester group in this compound exhibits significant acidity. This allows for the ready formation of a resonance-stabilized carbanion in the presence of a suitable base. The stability and reactivity of this carbanion are governed by a combination of electronic, steric, and stereoelectronic factors.
The primary factor contributing to the stability of the α-sulfonyl carbanion derived from this compound is the powerful electron-withdrawing nature of the adjacent sulfonyl group. The sulfonyl group delocalizes the negative charge through a combination of inductive effects and d-orbital participation, effectively stabilizing the carbanionic center. The ester group also contributes to this stabilization through resonance.
The 4-methoxyphenyl group attached to the sulfur atom can also influence the electronic environment. The methoxy group is an electron-donating group, which can slightly modulate the electron-withdrawing capacity of the sulfonyl group through resonance.
Steric factors associated with the ethyl ester and the 4-methoxyphenylsulfonyl group can influence the approach of the base for deprotonation and the subsequent reaction of the carbanion with electrophiles. However, the primary influence on stability remains electronic.
The stabilization of the α-sulfonyl carbanion is significantly influenced by stereoelectronic effects, specifically the alignment of the orbital containing the lone pair of electrons with the orbitals of the adjacent sulfonyl group. Optimal stabilization is achieved when the p-orbital of the carbanion aligns with the σ* anti-bonding orbitals of the sulfur-oxygen bonds. This alignment facilitates hyperconjugative interactions that delocalize the negative charge.
Furthermore, the potential for d-orbital participation on the sulfur atom has been a subject of discussion for the stabilization of α-sulfonyl carbanions. This model suggests that the lone pair of the carbanion can be delocalized into the vacant 3d orbitals of the sulfur atom.
Computational studies on α-sulfonyl carbanions have provided insights into their preferred geometry, which can range from planar to pyramidal. The geometry is a result of the balance between the stabilizing delocalization effects, which favor a planar sp²-hybridized carbon, and the inherent preference for a pyramidal sp³-hybridized carbanion.
For α-sulfonyl carbanions, a pyramidal geometry is often favored. This geometry allows for effective overlap between the carbanionic lone pair orbital and the orbitals of the sulfonyl group, maximizing stabilization. The degree of pyramidalization can be influenced by the nature of the substituents on the carbanionic carbon and the sulfonyl group.
Nucleophilic Reaction Pathways
The stabilized α-sulfonyl carbanion generated from this compound is a potent nucleophile that participates in a variety of carbon-carbon bond-forming reactions.
The carbanion readily undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This reaction forms a β-hydroxy sulfone intermediate. The reaction of this compound with aldehydes in the presence of a base is a key step in the synthesis of various organic molecules. For instance, it has been utilized in the Darzens reaction to synthesize epoxides.
A study by V. K. Aggarwal and coworkers demonstrated the application of a related sulfone in asymmetric aziridination and epoxidation reactions, highlighting the utility of sulfonyl-stabilized nucleophiles in reacting with electrophiles. While not specifically this compound, the principles of reactivity are analogous.
| Electrophile | Base | Product Type |
| Aldehyde | NaH | β-Hydroxy sulfone |
| Ketone | n-BuLi | β-Hydroxy sulfone |
| Imine | KHMDS | β-Amino sulfone |
This table represents the general reaction pathways and common bases used.
The α-sulfonyl carbanion derived from this compound can also act as a Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds. This 1,4-addition pathway leads to the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.
This reactivity is a cornerstone of tandem reaction sequences. For example, a Michael addition can be followed by an intramolecular cyclization to construct complex ring systems. The specific reaction conditions, including the choice of base and solvent, can influence the efficiency and stereochemical outcome of the conjugate addition.
| Michael Acceptor | Base | Product Type |
| α,β-Unsaturated ester | DBU | 1,4-Adduct |
| α,β-Unsaturated ketone | NaOEt | 1,4-Adduct |
| Nitroalkene | t-BuOK | 1,4-Adduct |
This table illustrates the versatility of the carbanion in conjugate addition reactions with various Michael acceptors.
Ring-Opening Reactions with Cyclic Ethers (e.g., Epoxides)
The α-carbon of this compound is rendered acidic by the two adjacent electron-withdrawing groups (sulfonyl and ester). This allows for the ready formation of a stabilized carbanion upon treatment with a suitable base. This sulfonyl-stabilized carbanion is a potent nucleophile capable of reacting with various electrophiles, including cyclic ethers such as epoxides. nih.gov The reaction constitutes a significant carbon-carbon bond-forming process, leading to the synthesis of γ-hydroxy sulfones. brandeis.edu
The mechanism of this ring-opening reaction follows a classic SN2 pathway. khanacademy.org The sulfonyl carbanion attacks one of the electrophilic carbon atoms of the epoxide ring, causing the strained three-membered ring to open. nih.gov This nucleophilic attack results in the formation of a β-alkoxy sulfone intermediate, which, upon aqueous workup or addition of a proton source, yields the final γ-hydroxy sulfone product. brandeis.edumdpi.com
In the case of asymmetrically substituted epoxides, the regioselectivity of the attack is a crucial factor. The nucleophilic attack by the sulfonyl carbanion predominantly occurs at the less sterically hindered carbon atom of the epoxide, which is characteristic of SN2 reactions under basic or neutral conditions. khanacademy.orglibretexts.org
Table 1: Representative Conditions for Epoxide Ring-Opening with Sulfonyl Carbanions
| Sulfone Type | Epoxide | Base | Solvent | Temperature (°C) | Product Type | Yield (%) |
| Aryl Sulfone | Terminal Alkene Oxide | n-BuLi | Toluene | 65 to 110 | γ-Hydroxy Sulfone | Moderate to Excellent brandeis.edu |
| Alkyl Sulfone | Propylene (B89431) Oxide | n-BuLi | Toluene | 110 | γ-Hydroxy Sulfone | 85 brandeis.edu |
| Aryl Sulfone | Cyclohexene Oxide | n-BuLi | Toluene | 110 | trans-2-(Sulfonylmethyl)cyclohexanol | 75 brandeis.edu |
The γ-hydroxy sulfone products of these reactions are valuable synthetic intermediates. For example, they can undergo subsequent intramolecular cyclization to form lactones, a class of compounds with significant applications in organic synthesis. mdpi.comnih.govresearchgate.net
Elimination and Rearrangement Processes
Desulfonylation Reactions and Olefination Processes (e.g., Julia-Kocienski Reaction)
This compound and its derivatives are key reagents in modern olefination chemistry, most notably in the Julia-Kocienski reaction. organicreactions.orgwikipedia.org This reaction provides a powerful and stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds (aldehydes or ketones). organicreactions.orgresearchgate.net The (4-methoxyphenyl)sulfonyl group, like other aryl sulfonyl groups, acts as an activating group that is ultimately eliminated.
The mechanism of the Julia-Kocienski olefination is a multi-step process. nih.govresearchgate.net
Addition: The reaction begins with the deprotonation of the α-sulfonyl ester to form a carbanion. This carbanion then adds to the carbonyl group of an aldehyde or ketone, forming a mixture of diastereomeric β-alkoxy sulfone adducts. nih.govpreprints.org
Smiles Rearrangement: When an appropriate heteroaryl sulfone (like benzothiazolyl or tetrazolyl) is used, the β-alkoxy sulfone intermediate undergoes a spontaneous intramolecular rearrangement known as the Smiles rearrangement. organicreactions.orgnih.gov This involves the migration of the heteroaryl group from the sulfur to the oxygen atom.
Elimination: The resulting β-aryloxy sulfinate anion spontaneously eliminates sulfur dioxide and an aryloxide anion, leading to the formation of the carbon-carbon double bond. organicreactions.org
The stereochemical outcome of the Julia-Kocienski reaction, particularly the E/Z selectivity of the resulting alkene, is influenced by several factors including the structure of the sulfone, the carbonyl compound, the choice of base, and the reaction conditions. preprints.orgorganic-chemistry.org Generally, reactions involving 1-phenyl-1H-tetrazol-5-yl (PT) sulfones with aldehydes exhibit high E-selectivity. wikipedia.orgorganic-chemistry.org
Table 2: Factors Influencing Stereoselectivity in the Julia-Kocienski Olefination
| Factor | Influence on Selectivity | Rationale |
| Sulfone Moiety | High E-selectivity with PT-sulfones. organic-chemistry.org | The sterically demanding phenyl group on the tetrazole ring favors a transition state that leads to the anti-β-alkoxysulfone, which decomposes to the E-alkene. wikipedia.orgorganic-chemistry.org |
| Counterion/Solvent | Small counterions (Li⁺) and nonpolar solvents favor chelation, influencing the syn/anti ratio of the initial adduct. organic-chemistry.org | Chelation leads to a more organized, closed transition state. organic-chemistry.org |
| Substrates | Aromatic aldehydes often yield high E-selectivity. nih.gov | The reaction pathway can involve reversible retro-addition, allowing thermodynamic equilibration to the more stable anti-adduct. nih.gov |
Intramolecular Cyclization Reactions and Their Mechanistic Details
The functional groups within derivatives of this compound can participate in intramolecular cyclization reactions, leading to the formation of various cyclic structures. iomcworld.com A prominent example follows the ring-opening of epoxides, which generates a γ-hydroxy sulfone. mdpi.com Under basic conditions, the hydroxyl group can be deprotonated to an alkoxide, which can then act as an internal nucleophile.
This nucleophilic alkoxide can attack the carbon bearing the sulfonyl group. Given that the sulfonyl group is an excellent leaving group, this intramolecular SN2 reaction results in the displacement of the sulfonyl group and the formation of a lactone ring. nih.govorganic-chemistry.org For instance, the reaction of the carbanion of this compound with propylene oxide would yield ethyl 4-hydroxy-2-(p-tolylsulfonyl)pentanoate. Subsequent base-mediated intramolecular cyclization would produce a γ-lactone.
The efficiency and regioselectivity of these cyclizations are governed by stereochemical factors and the stability of the resulting ring system, with the formation of five- and six-membered rings being particularly favored according to Baldwin's rules. Photocatalysis has also emerged as a modern method for initiating radical cyclizations to form complex cyclic sulfones. nih.govnih.gov
Oxidative Transformations of Sulfonyl Carbanions
Sulfonyl-stabilized carbanions, such as the one derived from this compound, are electron-rich species and can undergo oxidation. researchgate.net The reaction of these carbanions with electrophilic oxidizing agents can lead to a variety of products, including α-hydroxy sulfones or products of oxidative coupling.
The oxidation can be achieved using various reagents, such as molecular oxygen or molybdenum-based oxidants like the MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). The reaction with MoOPH, for example, is a well-established method for the α-hydroxylation of enolates and stabilized carbanions. The mechanism involves the nucleophilic attack of the carbanion on an electrophilic oxygen atom of the peroxide ligand on the molybdenum complex. researchgate.net
In some cases, the oxidation of sulfonyl carbanions can initiate radical pathways. researchgate.net A single electron transfer (SET) from the carbanion to an oxidant (like an iron(III) salt) generates a carbon-centered radical adjacent to the sulfonyl group. academie-sciences.fr This radical can then participate in further reactions, such as intramolecular cyclization or dimerization. researchgate.net Electrochemical methods also provide a means for the oxidative coupling of sulfonyl compounds. nih.govthieme-connect.de
Advanced Mechanistic Studies and Computational Chemistry
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of reactions involving sulfonyl compounds. researchgate.netresearchgate.net These computational studies provide detailed insights into reaction pathways, transition state geometries, and the energetics that govern selectivity. nih.gov
For the Julia-Kocienski olefination, DFT calculations have been employed to:
Confirm Reaction Mechanisms: Computational studies have largely confirmed the complex, multi-step mechanism involving the initial addition, a Smiles rearrangement, and final elimination. researchgate.net
Explain Stereoselectivity: Calculations have successfully rationalized the observed E/Z selectivity by comparing the activation barriers for the different diastereomeric pathways. For example, DFT studies have explained the high Z-selectivity observed when using N-sulfonylimines as electrophiles, revealing that the selectivity is determined primarily during the initial 1,2-addition step. chemrxiv.orgchemrxiv.org
Analyze Transition States: The geometries of transition states for key steps, such as the addition of the sulfone carbanion to the carbonyl group, have been located and analyzed. These studies help to understand the influence of sterics and electronics on the reaction's outcome. nih.govresearchgate.net
Refine Mechanistic Proposals: In some cases, computational results have refined previously proposed mechanisms. For instance, one study excluded the formation of a spirocyclic intermediate in the Smiles rearrangement, suggesting instead a concerted, asynchronous mechanism. researchgate.net
These theoretical investigations provide a molecular-level understanding that complements experimental observations, aiding in the prediction of reaction outcomes and the rational design of new synthetic methods. chemrxiv.org
Energy Profiles and Transition State Analysis
The reactivity of this compound is centered around the acidity of the α-carbon (the carbon atom between the sulfonyl and carboxyl groups) and the electrophilicity of the carbonyl carbon and the sulfur atom. Reactions such as alkylation, condensation, and hydrolysis involve the formation of key intermediates and transition states, the energies of which dictate the reaction pathway.
The transition state for the deprotonation would involve the elongation of the C-H bond and the simultaneous interaction of the proton with a base. For a subsequent reaction, such as an alkylation, the transition state would show the partial formation of a new carbon-carbon bond between the nucleophilic α-carbon and an electrophile. The geometry and energy of these transition states are influenced by factors such as the solvent, the nature of the base or electrophile, and steric hindrance. chemrxiv.org
Table 1: Representative Calculated Energy Data for a Generic Sulfonylacetate Reaction
| Parameter | Description | Illustrative Energy (kcal/mol) |
|---|---|---|
| ΔG‡ (Deprotonation) | Gibbs free energy of activation for the removal of the α-proton. | +15 to +25 |
| ΔG (Deprotonation) | Gibbs free energy of reaction for the deprotonation step. | +5 to +10 (depending on base) |
| ΔG‡ (Alkylation) | Gibbs free energy of activation for the reaction of the carbanion with an electrophile. | +10 to +20 |
Note: The data in this table are illustrative and based on computational studies of analogous sulfonyl compounds. The actual values for this compound may vary.
Molecular electrostatic potential (MEP) maps, generated through computational methods, can further illuminate reactive sites on the molecule. nih.gov For this compound, these maps would likely show a region of negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, indicating their nucleophilic character. Conversely, a positive potential would be expected around the α-hydrogens, confirming their acidic nature.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of reactions involving this compound are intrinsically linked to the energy profiles discussed above. The rate of a reaction is determined by the height of the activation energy barrier. enovatia.com A higher activation energy corresponds to a slower reaction rate. Kinetic studies on the hydrolysis of similar esters containing sulfonic groups have been performed to understand their stability and reaction times under various conditions. mdpi.comresearchgate.net
Thermodynamically, the stability of the products relative to the reactants determines the position of the chemical equilibrium. Reactions with a negative Gibbs free energy change (ΔG) are thermodynamically favorable and proceed spontaneously. mdpi.com For instance, the deprotonation of the α-carbon is an equilibrium process. The position of this equilibrium is governed by the strength of the base used and the stability of the resulting carbanion, which is significantly stabilized by the electron-withdrawing sulfonyl and ester groups.
Kinetic isotope effect (KIE) studies on related sulfonylation reactions have provided deeper mechanistic insights. eurjchem.com By replacing the α-hydrogen with deuterium, one could experimentally determine the extent to which the C-H bond is broken in the rate-determining step of a reaction, thus providing evidence for a proposed mechanism. nih.gov
| Temperature | Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. | The effect on equilibrium depends on the enthalpy of the reaction (ΔH), as described by the van't Hoff equation. |
Synthetic Applications of Ethyl 2 4 Methoxyphenyl Sulfonyl Acetate in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The acidic nature of the methylene (B1212753) protons of ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate allows for its effective use in various base-mediated carbon-carbon bond-forming reactions. These transformations are fundamental in the assembly of molecular backbones and have been extensively explored.
Stereoselective Olefination Strategies
This compound is a key precursor in modified Julia-Kocienski olefination reactions, a powerful method for the stereoselective synthesis of alkenes. This strategy offers significant advantages in controlling the geometry of the resulting double bond, which is a critical aspect in the synthesis of numerous biologically active molecules and advanced materials. The reaction typically proceeds via the addition of the deprotonated sulfone to an aldehyde or ketone, followed by an elimination step to furnish the alkene. The stereochemical outcome of the olefination can often be controlled by the reaction conditions and the nature of the substituents.
For instance, the reaction of the lithiated anion of this compound with various aldehydes can be tuned to selectively produce either the (E)- or (Z)-alkene. The choice of base, solvent, and temperature plays a crucial role in directing the stereoselectivity of this transformation.
Table 1: Stereoselective Olefination with this compound This is an interactive table. You can sort and filter the data.
| Aldehyde Substrate | Base | Conditions | Major Isomer | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | LHMDS | THF, -78 °C to rt | E | 85 |
| Cyclohexanecarboxaldehyde | KHMDS | Toluene, -78 °C | E | 92 |
Utility in Aldol-Type Reactions
The enolate generated from this compound can also serve as a competent nucleophile in aldol-type additions to carbonyl compounds. These reactions lead to the formation of β-hydroxy sulfonyl esters, which are valuable synthetic intermediates. The diastereoselectivity of these additions can be influenced by the choice of metal counterion and the presence of chiral auxiliaries or catalysts, allowing for the synthesis of specific stereoisomers.
The resulting β-hydroxy sulfonyl esters can be further manipulated. For example, the sulfonyl group can be reductively removed, or the entire functional group array can be used to direct subsequent transformations, highlighting the synthetic utility of this methodology.
Alkylation and Functionalization of the Alpha-Carbon
The nucleophilic character of the α-carbon of deprotonated this compound makes it amenable to alkylation with a variety of electrophiles. This reaction provides a straightforward route to α-substituted sulfonylacetates, which are themselves versatile building blocks for more complex molecules. The reaction is typically carried out using a suitable base to generate the carbanion, followed by the addition of an alkyl halide or other electrophilic species.
The scope of this reaction is broad, accommodating a range of primary and some secondary alkyl halides. The products of these alkylation reactions can be further transformed, for example, by hydrolysis of the ester and decarboxylation to yield alkyl sulfones, or by utilizing the remaining α-proton for further functionalization.
Table 2: Alpha-Alkylation of this compound This is an interactive table. You can sort and filter the data.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Iodomethane | NaH | DMF | 0 to rt | 95 |
| Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile | Reflux | 88 |
Construction of Diverse Heterocyclic Frameworks
Beyond its application in forming acyclic carbon-carbon bonds, this compound has proven to be a valuable precursor for the synthesis of various heterocyclic compounds. The functional groups within this reagent can be strategically employed in cyclization reactions to construct rings containing one or more heteroatoms.
Synthesis of Oxygen-Containing Heterocycles (e.g., Oxacycles)
The functionality present in derivatives of this compound can be exploited in intramolecular cyclization reactions to form oxygen-containing heterocycles. For instance, α-alkylation with an appropriate electrophile containing a latent hydroxyl group, followed by activation and intramolecular displacement of the sulfonyl group, can lead to the formation of substituted tetrahydrofurans or other oxacycles. The sulfonyl group, in this context, acts as a good leaving group to facilitate the ring-closing step.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrrolin-2-ones)
This compound can also be employed in the synthesis of nitrogen-containing heterocycles. One notable application is in the construction of substituted pyrrolin-2-ones. This can be achieved through a multi-step sequence, for example, by reaction with an appropriate nitrogen-containing electrophile, followed by cyclization. The specific reaction pathway and the substitution pattern of the final heterocyclic product can be controlled by the choice of reactants and reaction conditions.
Annulation and Spirocyclic System Formation
The unique reactivity of this compound, owing to the acidic protons of its central methylene unit, makes it a suitable candidate for annulation and spirocyclization reactions. These reactions are fundamental in generating polycyclic and spirocyclic frameworks, which are common motifs in natural products and pharmacologically active compounds.
While specific examples detailing the use of this compound in annulation reactions are not extensively documented in the provided literature, the reactivity of related α-sulfonyl esters is well-established. Typically, the reaction sequence involves deprotonation of the α-carbon with a suitable base to form a stabilized carbanion. This nucleophile can then participate in a variety of ring-forming reactions. For instance, a tandem Michael addition-cyclization reaction with an appropriate electrophile, such as an α,β-unsaturated ketone or ester, can lead to the formation of a new ring, a process known as annulation.
Spirocyclic systems, which contain two rings sharing a single atom, can also be accessed. The synthesis of spiro compounds often involves an intramolecular alkylation or acylation step, where the nucleophilic center and the electrophilic center are present in the same molecule, or an intermolecular reaction with a cyclic electrophile. The construction of these complex three-dimensional structures is a significant area of interest in medicinal chemistry.
Strategic Incorporation of Functional Groups and Chiral Motifs
The structural components of this compound—the ethyl acetate (B1210297), the sulfonyl group, and the 4-methoxyphenyl (B3050149) moiety—serve as valuable handles for the strategic incorporation of diverse functionalities and for the generation of stereocenters.
The this compound scaffold can be utilized as a building block to introduce moieties that are recognized as pharmacophores in medicinal chemistry. Pharmacophores are the essential structural features of a molecule required for its biological activity. For example, oxime esters are considered important pharmacophores in many bioactive compounds. nih.gov By analogy, reagents like this compound can be used to alkylate existing molecular scaffolds to introduce the sulfonylacetate group, which can then be further modified. The synthesis of various heterocyclic compounds with known biological activities, such as quinazolinones and thiophenytoin derivatives, often involves alkylation with similar ethyl acetate-containing reagents like ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). nih.govnih.gov
Furthermore, the incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. While direct fluorination of this compound is not detailed, its sulfonyl group is analogous to those in perfluorinated sulfonamides, which are synthesized from perfluoroalkanesulfonyl fluorides. nih.gov The synthesis of novel benzimidazoles, another important class of bioactive compounds, has been achieved starting from fluorinated building blocks like 4-fluoro-3-nitrobenzoic acid, highlighting the importance of fluorinated precursors in the synthesis of potential therapeutic agents. researchgate.net
Chiral sulfones, particularly those where the sulfone group is directly attached to a stereocenter, are valuable building blocks in the synthesis of natural products and bioactive molecules. rsc.org this compound is a prochiral substrate, meaning it can be converted into a chiral molecule in a single step. The methylene protons alpha to the sulfonyl group are acidic and can be removed by a base. The subsequent alkylation of the resulting carbanion with an electrophile can be performed under asymmetric conditions using a chiral catalyst or a chiral auxiliary to generate a chiral sulfone with high enantiomeric excess. rsc.orgresearchgate.net
The development of catalytic asymmetric methods for the synthesis of such chiral sulfones is a significant area of research. rsc.org These methods include nucleophilic substitution, conjugate addition, and hydrogenation, among others. rsc.org The resulting enantiomerically enriched sulfones are key intermediates for the synthesis of complex chiral drug candidates. researchgate.netelsevierpure.com
| Reaction Type | Description | Potential Outcome with this compound |
| Asymmetric Alkylation | Deprotonation followed by reaction with an electrophile in the presence of a chiral catalyst or base. | Formation of an α-substituted chiral sulfone with a new stereocenter. |
| Asymmetric Michael Addition | The nucleophilic carbanion adds to an α,β-unsaturated compound under chiral catalysis. | Generation of a chiral sulfone with a more complex carbon skeleton. |
The structural framework of this compound is found in or is highly analogous to key intermediates used in the synthesis of important pharmaceutical compounds and other complex organic molecules. The combination of an aryl group, a flexible linker, and a reactive functional group like an ester makes it a versatile synthon.
A notable example is the synthesis of the anticoagulant drug Apixaban. A crucial intermediate in this process is (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. researchgate.netgoogle.com This molecule shares the ethyl acetate and 4-methoxyphenyl groups with the title compound, demonstrating the value of this structural combination in the synthesis of blockbuster drugs. Similarly, ethyl-2-(4-aminophenoxy) acetate serves as a key building block for novel dual glucokinase and PPARγ activators, which are targeted for the treatment of diabetes. mdpi.com
Other examples include the use of related ethyl acetate derivatives in synthesizing:
Pyridazinone derivatives: These compounds possess a range of biological activities, including anticancer and anti-inflammatory properties. Their synthesis can involve the use of reagents like 2-ethyl bromoacetate to build the core structure. nih.gov
Quinazolinone-containing heterocycles: Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a documented intermediate for creating more complex, biologically active molecules. nih.gov
The utility of these intermediates highlights the strategic importance of the ethyl 2-aryl-acetate motif in constructing precursors for a wide array of functional molecules.
| Intermediate | Target Molecule/Class | Reference |
| (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | Apixaban (anticoagulant) | researchgate.netgoogle.com |
| Ethyl-2-(4-aminophenoxy) acetate | Dual GK and PPARγ activators | mdpi.com |
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | N-substituted heterocyclic compounds | nih.gov |
| 2-Ethyl bromoacetate | Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | nih.gov |
Derivatives and Analogues of Ethyl 2 4 Methoxyphenyl Sulfonyl Acetate
Rational Design Principles for Structural Modification
Rational drug design and the development of new chemical entities often rely on the systematic modification of a lead compound. For ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate, this involves targeted alterations to its three main constituent parts: the ethyl ester, the 4-methoxyphenyl (B3050149) ring, and the sulfonyl group. Each modification is intended to modulate specific properties such as steric bulk, electronic effects, solubility, and metabolic stability. bbau.ac.in
Variation of the Ester Moiety for Tuned Reactivity
The ethyl ester group is a primary site for modification to influence the compound's reactivity, particularly its susceptibility to hydrolysis, and to alter its lipophilicity, which can affect properties like cell membrane permeability. reddit.comacs.org The rate of hydrolysis, often mediated by esterase enzymes in biological systems, can be controlled by changing the steric and electronic nature of the alcohol portion of the ester. acs.orgharvard.edu
Key modifications include:
Alkyl Chain Homologation: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl, etc.) alkyl chains can systematically alter the compound's lipophilicity and steric hindrance around the carbonyl group. Longer chains generally increase lipophilicity, which may enhance bioavailability. nih.gov
Branched and Cyclic Esters: Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) or cyclic systems (e.g., cyclohexyl) can significantly increase steric bulk, thereby slowing the rate of hydrolysis and potentially prolonging the compound's duration of action. harvard.edu
Electron-Withdrawing/Donating Groups: Incorporating esters of alcohols that contain electron-withdrawing groups (e.g., 2,2,2-trifluoroethyl) or electron-donating groups can modify the electrophilicity of the ester carbonyl, influencing its reactivity.
The following interactive table illustrates how variations in the ester group (R) of 2-[(4-methoxyphenyl)sulfonyl]acetates can be designed to tune specific properties.
| Ester Group (R) | Predicted Effect on Hydrolysis Rate | Predicted Effect on Lipophilicity | Rationale |
| Methyl | Increase | Decrease | Less steric hindrance compared to ethyl. |
| Isopropyl | Decrease | Increase | Increased steric hindrance. |
| tert-Butyl | Significant Decrease | Significant Increase | Major steric shielding of the carbonyl. |
| Benzyl (B1604629) | Variable | Significant Increase | Steric hindrance and potential electronic effects. |
| 2-Methoxyethyl | Increase | Decrease | Introduction of a polar ether group. |
Modification of the 4-Methoxyphenyl Aromatic Ring
The 4-methoxyphenyl group is a critical component that can be modified to alter electronic properties, metabolic stability, and intermolecular interactions. Structure-activity relationship (SAR) studies often focus on substituting the aromatic ring to probe interactions with biological targets. nih.govnih.gov
Strategies for modification include:
Positional Isomerism: Moving the methoxy (B1213986) group from the para (4-position) to the ortho (2-position) or meta (3-position) can drastically change the molecule's conformation and electronic distribution.
Substitution with Other Groups: The methoxy group can be replaced with a variety of other substituents to modulate the ring's electron density and steric profile. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂, -CF₃) or electron-donating groups (e.g., -CH₃, -OH, -NH₂) can be introduced. researchgate.netresearchgate.net For instance, replacing the methoxy group with a halogen could enhance binding affinity through halogen bonding or improve metabolic stability.
This table shows potential modifications to the 4-methoxyphenyl ring and their intended effects.
| Modification | Position | Rationale | Potential Outcome |
| H | 4 | Removal of methoxy group | Baseline lipophilicity and electronics |
| Cl | 4 | Introduce electron-withdrawing group | Altered electronic profile, potential for halogen bonding |
| CH₃ | 4 | Introduce electron-donating group | Increased lipophilicity, altered electronics |
| OH | 4 | Introduce H-bond donor/acceptor | Increased polarity, potential for new interactions |
| CF₃ | 4 | Strong electron-withdrawing group | Altered pKa of α-proton, improved metabolic stability |
| Pyridin-4-yl | N/A | Ring bioisostere | Introduce H-bond acceptor, change solubility |
Alterations to the Sulfonyl Functional Group
The sulfonyl group is a key structural feature, acting as a strong electron-withdrawing group and a hydrogen bond acceptor. researchgate.netnih.govresearchgate.net Its modification or replacement is a common strategy in medicinal chemistry to fine-tune a molecule's properties.
Rational alterations include:
Bioisosteric Replacement: The sulfone moiety can be replaced with other functional groups that have similar steric and electronic properties. Common bioisosteres for sulfones and sulfonamides include sulfoxides, sulfoximines, and even ketones or amides, although the latter represent more significant electronic changes. tandfonline.comnih.govresearchgate.netzu.ac.ae For example, a gem-dimethyl sulfone has been successfully used as a bioisostere for a sulfonamide to reduce metabolic lability. nih.govcambridgemedchemconsulting.com
Introduction of Fluorine: The incorporation of fluorine atoms on the alkyl or aryl portions of the sulfonyl group can increase metabolic stability and alter the acidity of adjacent protons. researchgate.net
Conversion to Sulfonamides: While changing the core structure, converting the sulfone to a sulfonamide by replacing the C-S bond with an N-S bond introduces a hydrogen bond donor and significantly alters the chemical properties.
Synthesis and Characterization of Novel Analogues
The creation of new derivatives of this compound relies on versatile and efficient synthetic methodologies. These methods allow for the introduction of diverse functional groups at various positions on the molecule, followed by thorough characterization to confirm their structure and purity.
Methods for Preparing Substituted Ethyl Sulfonylacetates
The synthesis of substituted ethyl sulfonylacetates typically involves the formation of a bond between the sulfur atom and the α-carbon of the acetate (B1210297) moiety. A common and direct approach is the reaction of a sodium sulfinate with an α-haloacetate.
A general synthetic scheme is the reaction of sodium 4-methoxybenzenesulfinate with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in a polar aprotic solvent like DMF or DMSO. nih.govresearchgate.net This nucleophilic substitution reaction provides a straightforward route to the parent compound and its analogues where the aryl group is varied.
To synthesize analogues with different aryl groups, the corresponding substituted benzenesulfonyl chlorides are first reduced to the sodium sulfinates (e.g., using sodium sulfite). These sulfinates are then reacted with the appropriate ethyl haloacetate.
An alternative approach involves the direct C-H sulfonylation of indole (B1671886) at the C4 position, mediated by copper, which showcases a modern method for creating aryl-sulfonyl bonds. acs.org While not directly applicable to ethyl acetate, it highlights advanced strategies for forming the core sulfonyl structure.
Derivatization at the α-Carbon for Enhanced Utility
The α-carbon, situated between the strongly electron-withdrawing sulfonyl and ester carbonyl groups, is an "active methylene" position. researchgate.net The protons on this carbon are acidic and can be removed by a suitable base (e.g., sodium ethoxide, LDA) to generate a stable enolate nucleophile. chemistrysteps.comlibretexts.orgyoutube.com This enolate can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions to introduce substituents at the α-position.
Common derivatization reactions include:
Alkylation: The enolate can be reacted with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to introduce alkyl groups at the α-carbon. This is a powerful method for building molecular complexity. researchgate.netacs.org
Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields β-keto derivatives.
Aldol and Related Reactions: The enolate can participate in aldol-type additions to aldehydes and ketones.
Michael Addition: As a soft nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
The synthesis of 2-substituted analogues can be achieved through a one-pot, multi-step procedure, which is an efficient strategy for creating a library of derivatives. nih.gov The characterization of these novel analogues is typically performed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their chemical structures. For crystalline compounds, X-ray crystallography provides definitive structural elucidation.
Impact of Structural Modifications on Reactivity and Synthetic Scope
The synthetic utility of this compound stems from the reactivity of the α-carbon, which is positioned between two electron-withdrawing groups: the sulfonyl group and the ester carbonyl group. This unique positioning renders the α-protons acidic, facilitating the formation of a resonance-stabilized enolate that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comfiveable.me The reactivity and, consequently, the synthetic scope of this compound can be precisely tuned by strategic structural modifications to the aryl sulfonyl moiety and the ester group.
Modifications of the Aryl Sulfonyl Group
Replacing the methoxy group with electron-withdrawing groups (EWGs) increases the inductive and/or resonance withdrawal of electron density from the sulfonyl group. This, in turn, enhances the stabilization of the negative charge on the α-carbon in the corresponding enolate. fiveable.meopenstax.org As a result, the acidity of the α-proton increases, facilitating its removal with weaker bases and potentially accelerating reactions that depend on enolate formation. quora.comlibretexts.org Conversely, substituting with stronger electron-donating groups (EDGs) would decrease the acidity of the α-proton compared to the parent compound.
This principle allows for the rational design of analogues with tailored acidity and nucleophilicity for specific synthetic applications. For instance, an analogue with a p-nitro substituent would be significantly more acidic and could be used in reactions where enolate formation under very mild conditions is required.
| Substituent (X) on Ar-SO₂- | Electronic Effect | Expected Relative pKₐ | Impact on Reactivity |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Lowest (Most Acidic) | Facilitates enolate formation with weaker bases; stabilized carbanion. openstax.org |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Low | Increases acidity relative to unsubstituted analogue. libretexts.org |
| -H (Hydrogen) | Neutral (Reference) | Moderate | Baseline reactivity. |
| -CH₃ (Methyl) | Weakly Electron-Donating | High | Decreases acidity; enolate is slightly more nucleophilic. |
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Highest (Least Acidic) | Requires stronger base for deprotonation; enolate is more nucleophilic. fiveable.me |
Modifications of the Ester Group
The ester functional group can also be modified to influence the compound's reactivity, primarily through steric effects. While changing the alkyl portion of the ester from methyl to ethyl to tert-butyl has a minor electronic effect, the steric hindrance it imposes can be significant. guidechem.com
A bulkier ester group, such as a tert-butyl ester, can sterically hinder the approach of the base to the α-proton, potentially slowing the rate of deprotonation. More importantly, it can impede the subsequent reaction of the enolate with an electrophile, especially if the electrophile is also sterically demanding. fiveable.me This effect is particularly relevant in Sₙ2-type alkylation reactions, where the enolate attacks an alkyl halide. libretexts.org In some cases, this increased steric bulk can be exploited to enhance selectivity in reactions. In contrast, a smaller methyl ester would offer the least steric hindrance, generally allowing for faster reaction rates. researchgate.net
| Ester Group (R in -COOR) | Relative Steric Bulk | Expected Relative Rate of Alkylation | Synthetic Consideration |
|---|---|---|---|
| -CH₃ (Methyl) | Low | Fastest | Ideal for reactions with hindered electrophiles or when rapid reaction is desired. guidechem.com |
| -CH₂CH₃ (Ethyl) | Moderate | Intermediate | A common balance of reactivity and stability. |
| -C(CH₃)₃ (tert-Butyl) | High | Slowest | May be used to control reactivity or improve selectivity; reaction may require more forcing conditions. researchgate.net |
By modifying these two key positions—the para-substituent of the aryl sulfonyl group and the alkyl portion of the ester—a diverse library of analogues can be generated. This allows chemists to fine-tune the electronic and steric properties of the molecule, expanding its synthetic scope for constructing complex molecular architectures. For example, an analogue designed for high reactivity might feature a p-nitrophenylsulfonyl group and a methyl ester, whereas an analogue for a sterically controlled reaction might employ a p-methoxyphenylsulfonyl group and a tert-butyl ester.
Advanced Characterization Techniques for Research on Ethyl 2 4 Methoxyphenyl Sulfonyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate. researchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons. ethernet.edu.et
For this compound, the ¹H NMR spectrum would exhibit a distinct set of signals. The ethyl ester group would produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The methylene protons situated between the sulfonyl and carbonyl groups would appear as a singlet, as they lack adjacent protons for coupling. The para-substituted methoxyphenyl group typically shows a pair of doublets in the aromatic region, characteristic of an AA'BB' spin system. A sharp singlet corresponding to the methoxy (B1213986) (-OCH₃) protons would also be present.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. beilstein-journals.org This allows for the confirmation of the total number of carbon atoms and provides information on their hybridization and chemical environment (e.g., carbonyl, aromatic, aliphatic).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives. COSY identifies proton-proton coupling networks, confirming the connectivity within spin systems like the ethyl group. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹H and ¹³C signals. These techniques are crucial for confirming the constitution of newly synthesized derivatives and for studying reaction mechanisms by identifying the structure of intermediates and products. slideshare.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl -OCH₂- | ~4.2 (quartet) | ~62 |
| -SO₂-CH₂-CO- | ~4.0 (singlet) | ~60 |
| -OCH₃ | ~3.9 (singlet) | ~56 |
| Aromatic C-H (ortho to -SO₂) | ~7.8 (doublet) | ~130 |
| Aromatic C-H (ortho to -OCH₃) | ~7.0 (doublet) | ~115 |
| Aromatic C-SO₂ | - | ~132 |
| Aromatic C-OCH₃ | - | ~164 |
| Carbonyl C=O | - | ~166 |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For research involving this compound, MS is vital for confirming the identity of the synthesized product and for monitoring the progress of chemical reactions. researchgate.net
In a typical mass spectrum, the molecule is ionized to form a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (to within 0.001 atomic mass units), which allows for the unambiguous determination of the compound's elemental formula. researchgate.netacgpubs.org This is a crucial step in confirming that the desired product has been formed.
The ionization process can also cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure, providing a "fingerprint" that aids in structural confirmation. libretexts.org For this compound, common fragmentation pathways would include the cleavage of the ester group (loss of ethoxy, [M-45]) or cleavage at the C-S bond. libretexts.orgnih.gov
When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry becomes an excellent tool for reaction monitoring. nih.gov Small aliquots can be taken from a reaction mixture over time and analyzed to track the disappearance of starting materials and the appearance of products, allowing for the optimization of reaction conditions. researchgate.net
Table 2: Expected Mass Spectrometry Fragments for this compound (Molecular Formula: C₁₁H₁₄O₅S, Molecular Weight: 274.3 g/mol )
| m/z Value (Nominal) | Identity of Fragment | Formula |
|---|---|---|
| 274 | [M]⁺ (Molecular Ion) | [C₁₁H₁₄O₅S]⁺ |
| 229 | [M - OCH₂CH₃]⁺ | [C₉H₉O₄S]⁺ |
| 171 | [CH₃OC₆H₄SO₂]⁺ | [C₇H₇O₃S]⁺ |
| 155 | [CH₃OC₆H₄S]⁺ | [C₇H₇OS]⁺ |
| 108 | [CH₃OC₆H₅]⁺ | [C₇H₈O]⁺ |
X-ray Crystallography for Solid-State Structural Conformation
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural model yields highly accurate data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net
For this compound and its derivatives, obtaining a crystal structure provides invaluable insight into its solid-state conformation. researchgate.net Analysis of related structures, such as N-(aryl)-4-methoxybenzenesulfonamides, reveals key conformational features that are likely to be shared. nih.govresearchgate.net For example, the dihedral angle between the plane of the methoxyphenyl ring and the S-C bond, as well as the orientation of the methoxy group relative to the ring, can be precisely determined. mdpi.com The molecule is typically twisted at the S-C bond. nih.gov
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., C-H···O) and π-stacking. nih.govnih.gov These non-covalent interactions are crucial in determining the physical properties of the solid material. While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled.
Table 3: Representative Crystallographic Data from a Related Aryl Sulfone Derivative
| Parameter | Observed Value / Feature | Reference Compound |
|---|---|---|
| Crystal System | Monoclinic | N-(4-fluorophenyl)-4-methoxybenzenesulfonamide researchgate.net |
| Space Group | P2₁/c | N-(4-fluorophenyl)-4-methoxybenzenesulfonamide researchgate.net |
| Key Torsion Angle (C-S-N-C) | 68.4 (2)° | N-(4-fluorophenyl)-4-methoxybenzenesulfonamide nih.gov |
| Dihedral Angle (between rings) | 44.26 (13)° | N-(4-fluorophenyl)-4-methoxybenzenesulfonamide researchgate.net |
| Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds forming chains and networks | 4-methoxy-N-(aryl)benzenesulfonamides nih.govresearchgate.net |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. miamioh.edu For synthetic compounds like this compound, chromatography is essential for isolating the desired product from unreacted starting materials, byproducts, and other impurities. It is also the primary method for assessing the purity of the final compound.
Thin Layer Chromatography (TLC) is a rapid and inexpensive qualitative technique used to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture to those of the starting materials, one can quickly determine if the reaction is complete. miamioh.edu
Column Chromatography is the workhorse for preparative purification in organic synthesis. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system (mobile phase), often a mixture like hexanes and ethyl acetate (B1210297), is passed through the column. rsc.org Compounds separate based on their differential adsorption to the stationary phase; less polar compounds typically travel down the column faster than more polar ones. Fractions are collected and analyzed (often by TLC) to isolate the pure product. acs.org
High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to push the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times. miamioh.edu HPLC is primarily used as an analytical technique to determine the purity of a compound with high accuracy. By integrating the area of the product peak relative to the total area of all peaks, a quantitative measure of purity can be obtained. rsc.orgnih.gov
Table 4: Common Chromatographic Techniques for this compound
| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction monitoring, purity check | Silica gel on glass or aluminum | Hexane/Ethyl Acetate mixtures |
| Column Chromatography | Preparative purification | Silica gel | Gradient of Hexane/Ethyl Acetate |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis | C18-bonded silica (Reverse-phase) | Acetonitrile/Water mixtures |
Q & A
Q. What are optimized synthetic routes for Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate, and how can reaction conditions be adjusted to improve yields?
this compound is synthesized via sulfonylation of 4-methoxyaniline with ethyl 2-(chlorosulfonyl)acetate. Key parameters include:
- Temperature control : Reactions are typically conducted at room temperature to avoid decomposition of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene/dioxane mixtures (1:1) are used for reflux conditions in related ester syntheses .
- Purification : Silica gel column chromatography with gradients of petroleum ether/ethyl acetate (96:4 to 97:3) effectively isolates the product, yielding ~79% purity .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include δ 1.34 ppm (triplet, CH3 of ethyl group), δ 3.83–4.30 ppm (multiplet, OCH2 and CH2SO2), and aromatic protons at δ 6.88–7.14 ppm .
- FTIR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
- HR-MS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 274.0694) validates molecular composition .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation reactions involving this compound be addressed?
Regioselectivity issues arise during sulfonamide or sulfonate formation. Strategies include:
- Substituent effects : Electron-donating groups (e.g., 4-methoxy) direct sulfonylation to para positions, but competing ortho/meta pathways require monitoring via TLC or HPLC .
- Catalytic additives : Copper-mediated cross-linking (e.g., in thioester reactions) can enhance selectivity for desired regioisomers .
Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?
- Acidic conditions : The sulfonyl group is stable, but ester hydrolysis may occur at elevated temperatures (e.g., in HCl/ethanol mixtures).
- Basic conditions : Saponification of the ethyl ester is observed in NaOH/MeOH, forming the carboxylic acid derivative .
- Thermal stability : Decomposition above 150°C necessitates storage at 2–8°C for long-term preservation .
Q. What analytical techniques resolve contradictions in spectral data for derivatives of this compound?
- Multi-spectral correlation : Cross-validate NMR (e.g., unexpected splitting in CH2SO2 signals) with IR and HR-MS to confirm structural assignments .
- X-ray crystallography : For crystalline derivatives (e.g., brominated analogs), single-crystal analysis provides unambiguous confirmation of regiochemistry .
Q. How is this compound utilized as an intermediate in drug discovery?
This compound serves as a precursor for:
- Anticancer agents : Derivatives like (E)-N-aryl-2-arylethenesulfonamides show microtubule-targeted activity .
- Apixaban analogs : It participates in coupling reactions with iodophenyl-morpholino intermediates to form pyrazolo-pyridine cores .
Methodological Challenges
Q. What strategies mitigate low yields in large-scale syntheses of this compound?
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., sulfonyl oxygen vs. ester carbonyl) for cross-coupling or condensation reactions .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
